2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid is a useful research compound. Its molecular formula is C11H13ClFNO4S and its molecular weight is 309.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Biological Activity
Overview
2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid (CAS Number: 1858240-73-9) is a synthetic compound with the molecular formula C11H13ClFNO4S and a molecular weight of 309.74 g/mol. It has garnered interest in pharmacological research due to its potential biological activities, particularly in oncology and biochemistry. This article explores its mechanisms of action, biological effects, and relevant case studies.
The compound's biological activity is primarily attributed to its interaction with various biochemical pathways and cellular targets:
- Targeted Receptors : Similar compounds have been shown to interact with receptors involved in cell signaling, leading to altered cellular responses. The specific targets for this compound are still under investigation, but it may influence pathways related to cell proliferation and apoptosis.
- Biochemical Pathways : The compound is hypothesized to affect pathways such as the MAPK/ERK pathway, which plays a crucial role in cell division and survival. This interaction can lead to downstream effects that modulate gene expression related to cancer progression.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is vital for assessing its bioavailability and therapeutic potential. Preliminary studies suggest it may exhibit favorable pharmacokinetic properties, although detailed studies are needed.
Antitumor Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor activity. For instance:
- In vitro Studies : Research has demonstrated that related compounds can inhibit the growth of various cancer cell lines. For example, a study found that a similar compound had an IC50 value of 1.61 µg/mL against certain tumor cells, indicating potent cytotoxicity .
- Case Study : A recent investigation into the structure-activity relationship (SAR) revealed that the presence of halogen substituents (like chlorine and fluorine) on the phenyl ring enhances antitumor activity. This suggests that this compound could possess similar properties due to its unique structure .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties:
- Antibacterial Studies : Compounds with similar functional groups have been tested against Gram-positive and Gram-negative bacteria, showing promising results. The presence of electron-withdrawing groups has been linked to increased antibacterial efficacy .
Data Table: Biological Activities of Related Compounds
Research Findings
- Cytotoxicity Assays : In vitro assays using human cancer cell lines have shown that compounds structurally related to this compound can induce apoptosis through mitochondrial pathways.
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to targets involved in cancer progression, potentially inhibiting their activity.
- Clinical Implications : The ongoing research indicates potential applications in cancer therapy and as an antimicrobial agent, warranting further investigation into its efficacy and safety profiles.
Properties
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO4S/c1-3-10(11(15)16)14(19(2,17)18)7-4-5-9(13)8(12)6-7/h4-6,10H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBQGIQUCMMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.